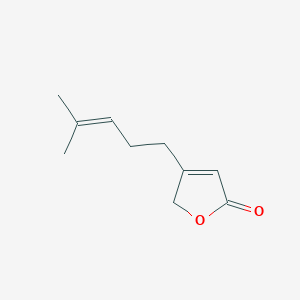

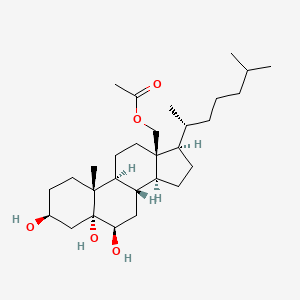

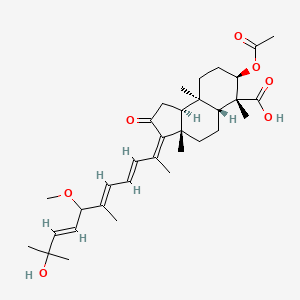

![molecular formula C16H18N4O2 B1246154 2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate](/img/structure/B1246154.png)

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is a photo-reactive derivative of etomidate, a general anesthetic. It shares similar pharmacological actions with etomidate and is primarily used to identify binding sites on gamma-aminobutyric acid type A (GABA A) receptors . This compound is particularly useful in research due to its ability to irreversibly modify receptor sites upon exposure to ultraviolet light .

准备方法

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is synthesized from etomidate through a series of chemical reactions. The reaction conditions typically require the use of specific reagents and solvents under controlled temperatures to ensure the successful incorporation of the diazirine group

化学反应分析

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate undergoes several types of chemical reactions, including photo-activation, which is its most significant reaction. Upon exposure to ultraviolet light, azietomidate forms covalent bonds with its target sites on GABA A receptors . This photo-modification leads to persistent functional changes in the receptors, mimicking the reversible effects of etomidate . Common reagents used in these reactions include ultraviolet light sources and various solvents to facilitate the reaction . The major products formed from these reactions are the modified GABA A receptors with covalently bound azietomidate .

科学研究应用

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is extensively used in scientific research to study the binding sites and mechanisms of action of general anesthetics on GABA A receptors . It has been employed in both in vitro and in vivo studies to identify specific amino acids involved in anesthetic binding . Additionally, azietomidate has been used to investigate the effects of anesthetic photo-modification on neural circuits, providing insights into the functional changes induced by anesthetics . Its applications extend to the fields of chemistry, biology, and medicine, where it serves as a valuable tool for understanding the molecular interactions of anesthetics .

作用机制

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate exerts its effects by binding to specific sites on GABA A receptors, enhancing their activation and prolonging deactivation . The photo-reactive nature of azietomidate allows it to form covalent bonds with these receptor sites upon exposure to ultraviolet light, leading to irreversible modifications . The molecular targets of azietomidate include the transmembrane domains of the GABA A receptor subunits, where it interacts with specific amino acids to modulate receptor function . This mechanism of action is similar to that of etomidate, but with the added ability to permanently modify receptor sites .

相似化合物的比较

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate is unique among general anesthetics due to its photo-reactive properties. Similar compounds include etomidate, propofol, and barbiturates, all of which act on GABA A receptors to enhance their function . unlike azietomidate, these compounds do not possess photo-reactive properties and cannot form covalent bonds with their target sites . This makes azietomidate particularly valuable for research applications where permanent receptor modifications are required . Other similar compounds include diazepam and mephobarbital, which also interact with GABA A receptors but through different mechanisms and binding sites .

属性

分子式 |

C16H18N4O2 |

|---|---|

分子量 |

298.34 g/mol |

IUPAC 名称 |

2-(3-methyldiazirin-3-yl)ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C16H18N4O2/c1-12(13-6-4-3-5-7-13)20-11-17-10-14(20)15(21)22-9-8-16(2)18-19-16/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |

InChI 键 |

DUOHNSBKYJHAMQ-GFCCVEGCSA-N |

手性 SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |

规范 SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |

同义词 |

2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate azietomidate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

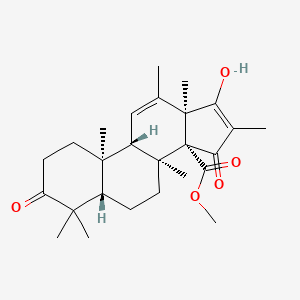

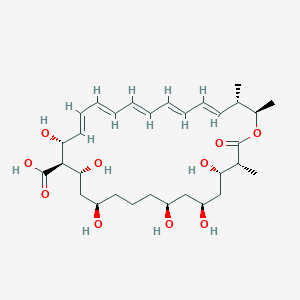

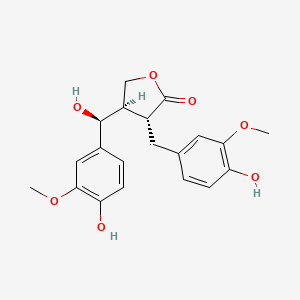

![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)

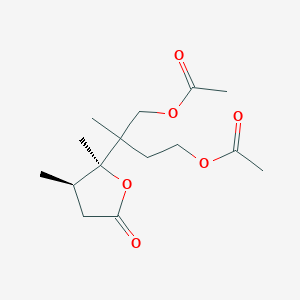

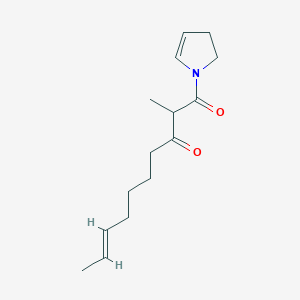

![4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B1246084.png)

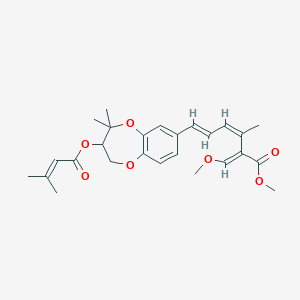

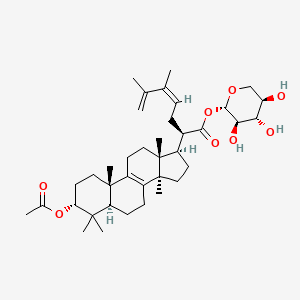

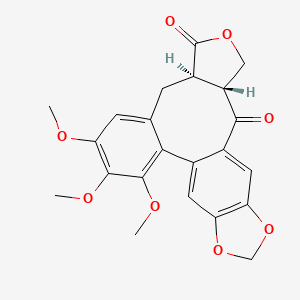

![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)